(+/-)-Taxifolin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(+/-)-Taxifolin can be synthesized through the reduction of quercetin, a related flavonoid. This reduction involves the addition of hydrogen atoms to the quercetin molecule, altering its structure and enhancing certain biological activities .
Industrial Production Methods
Industrial production of dihydroquercetin primarily involves the extraction from coniferous wood, such as larch or Douglas fir. The process includes heating the crushed wood, filtering the extract, evaporating it, and crystallizing the target product from hot water . Another method involves the use of ethyl acetate for extraction, followed by crystallization and drying .
Chemical Reactions Analysis
Types of Reactions
(+/-)-Taxifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form hydrogen bonds with α-glucosidase amino acids, indicating its potential as an inhibitor .
Common Reagents and Conditions
Common reagents used in the reactions involving dihydroquercetin include hydrogen for reduction reactions and cyclodextrins for improving solubility . The conditions often involve controlled temperatures and specific pH levels to ensure optimal reaction outcomes.
Major Products Formed
The major products formed from the reactions of dihydroquercetin include its derivatives, such as aminomethylated derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
(+/-)-Taxifolin has a wide range of scientific research applications:
Mechanism of Action
(+/-)-Taxifolin exerts its effects through various molecular targets and pathways. It inhibits the proliferation of cancer cells by inducing apoptosis and blocking the cell cycle . It also normalizes oxidative indices and down-regulates pro-inflammatory molecules such as interleukin-6 and tumor necrosis factor-alpha . Additionally, dihydroquercetin activates the phosphoinositide 3-kinase/protein kinase B pathway to reduce oxidative stress and endoplasmic reticulum stress-induced apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quercetin: A related flavonoid that can be reduced to form dihydroquercetin.
Eriodictyol: Another flavonoid with similar antioxidant properties.
Luteolin: A flavonoid known for its anti-inflammatory and antioxidant activities.
Uniqueness of (+/-)-Taxifolin
This compound is unique due to its enhanced biological activities compared to quercetin, resulting from the addition of hydrogen atoms during the reduction process . It also exhibits a broader range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects .
This compound’s potent antioxidant properties and its ability to form inclusion complexes with cyclodextrins to improve solubility further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859394 |
Source
|
Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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